molecular formula C21H17BrN4OS B2386293 3-(4-bromophenyl)-6-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine CAS No. 1114915-18-2

3-(4-bromophenyl)-6-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine

Cat. No.: B2386293
CAS No.: 1114915-18-2
M. Wt: 453.36
InChI Key: AKWLHPJQTFDHII-UHFFFAOYSA-N
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Description

The compound 3-(4-bromophenyl)-6-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine features a pyridazine core substituted at position 3 with a 4-bromophenyl group and at position 6 with a sulfanyl-linked methyl-1,2,4-oxadiazole moiety bearing a 3,4-dimethylphenyl substituent. Pyridazine derivatives are notable for their electron-deficient aromatic systems, which facilitate interactions in medicinal and materials chemistry . The 4-bromophenyl group enhances hydrophobicity and may influence halogen bonding in biological targets, while the 1,2,4-oxadiazole ring contributes to metabolic stability and π-π stacking interactions .

Properties

IUPAC Name

5-[[6-(4-bromophenyl)pyridazin-3-yl]sulfanylmethyl]-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrN4OS/c1-13-3-4-16(11-14(13)2)21-23-19(27-26-21)12-28-20-10-9-18(24-25-20)15-5-7-17(22)8-6-15/h3-11H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKWLHPJQTFDHII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NOC(=N2)CSC3=NN=C(C=C3)C4=CC=C(C=C4)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-6-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine typically involves multi-step organic reactions One common approach is to start with the bromination of a suitable phenyl precursor, followed by the formation of the oxadiazole ring through cyclization reactions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)-6-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds containing oxadiazole and pyridazine moieties exhibit significant anticancer activity. For instance, studies have shown that derivatives of oxadiazole can induce apoptosis in various cancer cell lines, including breast and colon cancer cells . The presence of the sulfanyl group in this compound may enhance its bioactivity by facilitating interactions with biological targets.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Similar derivatives have demonstrated effectiveness against a range of bacterial strains, suggesting potential applications in treating infections . The mechanism is believed to involve disruption of bacterial cell membranes or inhibition of essential bacterial enzymes.

Pharmacological Applications

  • Enzyme Inhibition :
    • Compounds with similar structures have been studied for their ability to inhibit enzymes such as acetylcholinesterase and urease. This inhibition is crucial for developing treatments for conditions like Alzheimer's disease and urinary tract infections .
  • Antioxidant Activity :
    • Some studies suggest that pyridazine derivatives possess antioxidant properties, which can protect cells from oxidative stress, potentially leading to applications in age-related diseases .

Study 1: Anticancer Evaluation

A study published in a peer-reviewed journal evaluated the anticancer effects of a series of oxadiazole derivatives similar to the compound . The results indicated that these compounds significantly inhibited cell proliferation in human cancer cell lines and induced apoptosis through caspase activation pathways .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of sulfanyl-containing compounds against Gram-positive and Gram-negative bacteria. The findings revealed that certain derivatives exhibited potent antibacterial activity, making them candidates for further development as antimicrobial agents .

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-6-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole moiety is known for its ability to form hydrogen bonds and π-π interactions, which can be crucial for its biological activity.

Comparison with Similar Compounds

Oxadiazole-Containing Analogues

The compound in , (3-chlorophenyl)(4-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)piperazin-1-yl)methanone, shares the 1,2,4-oxadiazole motif but differs in core structure (piperazine vs. pyridazine) and substituents (3-methyl vs. 3,4-dimethylphenyl) . The dimethylphenyl group in the target compound increases steric bulk and lipophilicity (clogP estimated at ~4.2 vs.

Bromophenyl-Containing Analogues

Compounds like 2-(1-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)-3-(4-bromophenyl)-1H-pyrazol-5-yl)-(6,6-dimethyl-6,7-dihydro-1H-indol-4(5H)-one () highlight the prevalence of 4-bromophenyl groups in bioactive molecules . However, the pyridazine core in the target compound offers distinct electronic properties compared to triazinoindole or pyrazole systems, such as reduced basicity due to adjacent nitrogen atoms.

Sulfanyl-Linked Heterocycles

The compound 4-[4-(4-bromophenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl]pyridine () shares the sulfanyl linker but uses a triazole core instead of oxadiazole . Triazoles are more polar than oxadiazoles, which may explain differences in binding affinity or solubility (e.g., logP ~2.5 for triazole vs. ~4.2 for oxadiazole derivatives).

Structural and Physicochemical Data

Compound Name Core Structure Key Substituents Heterocycle Type Molecular Weight (g/mol) clogP*
Target Compound Pyridazine 4-Bromophenyl, 3,4-Dimethylphenyl 1,2,4-Oxadiazole 455.37 (calculated) ~4.2
(3-Chlorophenyl)... () Piperazine 3-Methyl-oxadiazole, 4-Bromophenyl 1,2,4-Oxadiazole 405.11 ~3.8
4-[4-(4-Bromophenyl)... () Pyridine Bromophenyl, CF3-benzyl 1,2,4-Triazole 438.29 (calculated) ~2.5

*clogP estimated using fragment-based methods.

Biological Activity

The compound 3-(4-bromophenyl)-6-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine is a member of the pyridazine family and has gained attention due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C19H18BrN5OSC_{19}H_{18}BrN_{5}OS, with a molecular weight of approximately 426.35 g/mol. The presence of the bromophenyl and oxadiazol moieties suggests potential interactions with various biological targets.

1. Antitumor Activity

Research indicates that derivatives of pyridazine compounds often exhibit significant antitumor properties. For instance, similar compounds have demonstrated inhibitory effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Specific studies have shown that compounds with bromophenyl groups can enhance cytotoxicity against breast cancer cells (MCF-7 and MDA-MB-231) when used in combination with conventional chemotherapeutics like doxorubicin .

2. Antimicrobial Activity

Pyridazine derivatives have also been evaluated for their antimicrobial properties. In vitro studies have reported that these compounds exhibit activity against a range of bacterial strains and fungi, suggesting their potential as broad-spectrum antimicrobial agents. The sulfanyl group in the structure may play a critical role in enhancing this activity by facilitating interactions with microbial cell membranes .

3. Anti-inflammatory Effects

Compounds similar to the one have been noted for their anti-inflammatory properties. Studies have shown that they can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in the inflammatory response . This makes them potential candidates for treating conditions like arthritis and other inflammatory diseases.

The biological activities of 3-(4-bromophenyl)-6-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine can be attributed to several mechanisms:

  • Inhibition of Kinases : Many pyrazole and pyridazine derivatives inhibit key kinases involved in cancer progression, such as BRAF(V600E) and EGFR.
  • Reactive Oxygen Species (ROS) Modulation : These compounds may influence ROS levels within cells, leading to increased oxidative stress in cancer cells while protecting normal cells.
  • Apoptotic Pathways Activation : They may activate intrinsic apoptotic pathways by upregulating pro-apoptotic proteins or downregulating anti-apoptotic factors.

Case Studies

Several studies have highlighted the effectiveness of related compounds in various biological assays:

StudyCompound TestedBiological ActivityResults
Umesha et al., 2009Pyrazole derivativesAntitumorInduced apoptosis in MCF-7 cells
ResearchGate StudyPyridazine derivativesAntimicrobialEffective against E. coli and S. aureus
ChemicalBook ReportSimilar oxadiazole derivativesAnti-inflammatoryReduced TNF-alpha levels in vitro

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